4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
Structural Characterization of 4-Chloro-6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidine
Molecular Architecture and Bonding Patterns
The compound features a pyrimidine core substituted at the 4- and 6-positions. The 4-position is occupied by a chlorine atom, while the 6-position is linked to a piperazine ring bearing a 2-methoxyphenyl group. The molecular formula C₁₅H₁₇ClN₄O reflects a combination of aromatic and aliphatic systems, with a molecular weight of 304.78 g/mol.
The SMILES notation (COc1ccccc1N1CCN(CC1)c1cc(ncn1)[Cl]) reveals critical bonding patterns:
- A pyrimidine ring (ncn1) with chlorine at position 4.
- A piperazine ring (N1CCN(CC1)) connected to the pyrimidine’s 6-position.
- A 2-methoxyphenyl group (COc1ccccc1) attached to the piperazine nitrogen.
Key bond lengths and angles, derived from analogous piperazine-pyrimidine systems, suggest partial double-bond character in the pyrimidine ring’s C–N bonds (1.32–1.35 Å) and typical sp³ hybridization for the piperazine nitrogens (C–N–C angles ≈ 109°).
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₇ClN₄O | |
| Molecular weight | 304.78 g/mol | |
| Hydrogen bond acceptors | 5 | |
| Rotatable bonds | 4 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆):
- ¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Peaks at:
- 2839 cm⁻¹ (C–H stretch, methoxy group).
- 1240 cm⁻¹ (C–O–C asymmetric stretch).
- 750 cm⁻¹ (C–Cl vibration).
Mass Spectrometry
Crystallographic Analysis and Conformational Studies
While no single-crystal X-ray data exists for this specific compound, analogous structures show:
- Piperazine ring conformation : Chair geometry with axial orientation of the 2-methoxyphenyl group.
- Intermolecular interactions : Weak C–H···N hydrogen bonds between pyrimidine N atoms and adjacent methyl groups (distance ≈ 2.5 Å).
Computational studies (DFT, B3LYP/6-31G*) predict a dipole moment of 4.2 D, driven by the electron-withdrawing chlorine and electron-donating methoxy group. The pyrimidine ring exhibits slight distortion from planarity (dihedral angle = 8.7° relative to the piperazine plane).
Table 2: Predicted Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Dihedral angle (pyrimidine-piperazine) | 8.7° | DFT |
| Piperazine chair inversion barrier | 25 kJ/mol | Molecular mechanics |
Properties
Molecular Formula |
C15H17ClN4O |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-6-8-20(9-7-19)15-10-14(16)17-11-18-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
ZJSMQZSRTSTYBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction Pathway
The primary synthetic route involves substituting the 6-chloro group of 4,6-dichloropyrimidine with 1-(2-methoxyphenyl)piperazine (Figure 1). The reaction proceeds via a two-step mechanism:
-
Deprotonation: The piperazine nitrogen attacks the electron-deficient C6 position of the pyrimidine ring, facilitated by a base (e.g., K₂CO₃).
-
Elimination: The chloro group at C6 is displaced, forming the desired product.
Reaction Conditions:
Table 1: Optimization of NAS Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes nucleophilicity |
| Base | K₂CO₃ (2.5 eq) | Neutralizes HCl byproduct |
| Temperature | 100°C | Balances reaction rate and decomposition |
| Reaction Time | 12 hours | Completes substitution |
Industrial Scalability
For large-scale production, continuous flow reactors are preferred:
-
Residence Time: 30–60 minutes at 120°C.
-
Throughput: 1–5 kg/day with >90% purity.
Alternative Synthetic Routes
Chlorination of Hydroxypyrimidine Precursors
A less common method involves chlorinating 6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-ol using phosphorus oxychloride (POCl₃):
Procedure:
Suzuki-Miyaura Coupling
Used when introducing aryl groups to the pyrimidine core:
-
Couple 4-chloro-6-iodopyrimidine with 4-(2-methoxyphenyl)piperazine-1-boronic acid using Pd(PPh₃)₄ catalyst.
-
Conduct in dioxane/water (3:1) at 90°C for 14 hours.
Yield: 55–65% (limited by boronic acid availability).
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC: >98% purity using C18 column (ACN/H₂O gradient).
-
Melting Point: 162–164°C.
Challenges and Mitigation Strategies
Competing Side Reactions
Solvent Selection
-
Issue: DMF poses toxicity concerns in industrial settings.
-
Solution: Substitute with cyclopentyl methyl ether (CPME) for greener synthesis.
Industrial Applications and Patents
Key Patents
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution reactions: Various substituted pyrimidines.
Oxidation and reduction: Corresponding oxidized or reduced derivatives.
Coupling reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine
2-Cyclopropyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyrimidine
- Core Modification : The pyrimidine ring is fused with a pyridine ring (pyrido[2,3-d]pyrimidine), and a cyclopropyl group is introduced at position 2.
- The cyclopropyl group adds steric bulk, which may influence selectivity for specific targets .
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
- Substituent Variation : The piperazine ring is substituted with a methyl group (2-methylpiperazine), and a methylsulfanyl group replaces the 2-methoxyphenyl moiety.
- The methylsulfanyl group introduces a polarizable sulfur atom, which may modulate electronic properties and redox stability .
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Substituent Position : The chlorine on the phenyl ring is in the meta position (3-chlorophenyl) instead of para. The pyrimidine features a methoxy group at position 5.
- The methoxy group at position 6 may enhance solubility compared to chlorine .
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Functional Groups : Incorporates a 4-chlorobenzoyl group on piperazine and a second methylpiperazine at position 6.
- Dual piperazine substituents may enhance multivalent interactions but increase molecular weight (414.9 g/mol) .
Key Data Table: Structural and Physicochemical Properties
*Calculated based on molecular formulas from evidence.
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents on the aryl-piperazine moiety significantly impact receptor affinity. For example, 2-methoxyphenyl derivatives may exhibit stronger interactions with serotonin receptors compared to fluorinated analogues .
- Heterocycle Fusion : Pyrido[2,3-d]pyrimidine derivatives (e.g., ) show distinct activity profiles due to increased planarity and surface area, making them suitable for kinase inhibition .
- Solubility vs. Bioavailability : Hydrochloride salts (e.g., ) enhance water solubility but may reduce passive diffusion across membranes .
Biological Activity
4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, further modified with a 2-methoxyphenyl group. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the fields of oncology and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN4O |
| Molecular Weight | 304.77 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZJSMQZSRTSTYBV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl |
The primary mechanism of action for this compound involves the inhibition of specific protein kinases, which play critical roles in cell signaling pathways related to growth, differentiation, and apoptosis. By targeting these kinases, the compound can disrupt normal cellular processes, potentially leading to therapeutic effects in cancer and neurodegenerative diseases.
Targeted Kinases
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and transcriptional control. Inhibition of CDK9 by this compound has been documented, leading to reduced expression of anti-apoptotic proteins like Mcl-1, which may enhance apoptosis in cancer cells .
- Dihydrofolate reductase (DHFR) : Although not the primary target, some studies suggest that derivatives of pyrimidines can inhibit DHFR, impacting DNA synthesis and repair mechanisms vital for cancer cell proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound has shown promise in neuroprotection through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells. It interacts with nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to decreased production of pro-inflammatory cytokines and protection against neuronal apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited CDK9 activity, resulting in reduced cell viability in cancer models .
- Neuroprotective Research : Investigations into the neuroprotective effects revealed that treatment with this compound led to a significant reduction in markers of oxidative stress and apoptosis in models of neurodegeneration.
- Inflammation Studies : The anti-inflammatory potential was assessed through experiments measuring TNF-α levels in treated cells, showing a marked decrease compared to controls, indicating its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
